molecular formula C16H20BrN3O2 B1400414 tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate CAS No. 1163248-18-7

tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate

Cat. No. B1400414
M. Wt: 366.25 g/mol
InChI Key: GIRIMNILIOAEHL-UHFFFAOYSA-N
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Description

This compound is likely a derivative of piperazine, which is a common chemical structure found in various pharmaceuticals and other synthetic compounds . The “tert-butyl” and “4-(2-bromo-4-cyanophenyl)” parts of the name suggest that it has specific functional groups attached to the piperazine ring.


Molecular Structure Analysis

The compound likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The “tert-butyl” group is a branched alkyl group, and the “4-(2-bromo-4-cyanophenyl)” part suggests a phenyl ring (a variant of a benzene ring) with bromo and cyano substituents .


Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. They can act as bases, forming salts with acids, and can also undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Gumireddy et al. (2021) described the synthesis of a sterically congested piperazine derivative similar to tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate, highlighting its novel chemistry and pharmacologically useful core (Gumireddy et al., 2021).
    • Sanjeevarayappa et al. (2015) synthesized a compound similar to tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate and characterized its structure using X-ray diffraction, revealing interesting crystallographic properties (Sanjeevarayappa et al., 2015).
  • Biological Activities and Applications :

    • Yang et al. (2021) conducted a study on tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, an organic intermediate similar to the compound . They performed density functional theory (DFT) calculations, revealing the stability of the molecular structure and conformations, which can be crucial in drug design (Yang et al., 2021).
    • Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, similar to the compound , and studied their antibacterial and antifungal activities. They found these compounds to be moderately active against several microorganisms (Kulkarni et al., 2016).
  • Material Science and Corrosion Inhibition :

    • Praveen et al. (2021) investigated a novel heterocyclic compound similar to tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate for its anticorrosive properties on carbon steel in a corrosive medium. Their studies included electrochemical, quantum chemical, and surface characterization analyses (Praveen et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Piperazine derivatives are a topic of ongoing research in medicinal chemistry, so it’s possible that new uses for this compound could be discovered in the future .

properties

IUPAC Name

tert-butyl 4-(2-bromo-4-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRIMNILIOAEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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